molecular formula C10H11IN2O2 B8154662 3-Iodo-5-(2-methoxyethoxy)-1H-indazole

3-Iodo-5-(2-methoxyethoxy)-1H-indazole

Cat. No.: B8154662
M. Wt: 318.11 g/mol
InChI Key: SKSGBTGULCDHCN-UHFFFAOYSA-N
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Description

3-Iodo-5-(2-methoxyethoxy)-1H-indazole is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. This indazole derivative features an iodine atom at the 3-position, making it a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, which are crucial for constructing complex molecular architectures . The 5-(2-methoxyethoxy) side chain may influence the compound's solubility and electronic properties, potentially enhancing interactions with biological targets. The primary research value of this compound lies in its role as a key synthetic building block for the development of novel pharmacologically active molecules. Indazole scaffolds are frequently investigated in the synthesis of compounds targeting various enzymes and receptors . Researchers can functionalize the iodine moiety to introduce a wide array of chemical groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Applications: This reagent is exclusively for use in research laboratories. Its main applications include use as a precursor in the synthesis of potential kinase inhibitors, anticancer agents, and other bioactive heterocycles. It is also valuable in method development for novel synthetic organic chemistry protocols. Handling Note: Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-(2-methoxyethoxy)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O2/c1-14-4-5-15-7-2-3-9-8(6-7)10(11)13-12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSGBTGULCDHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(NN=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Q1: What are the primary synthetic routes for 3-iodo-5-(2-methoxyethoxy)-1H-indazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Core Synthesis : Start with 5-(2-methoxyethoxy)-1H-indazole (prepared via nucleophilic substitution of 5-hydroxyindazole with 2-methoxyethyl chloride). Iodination at position 3 is typically achieved using iodine monochloride (ICl) in dichloromethane at 0–5°C, with yields influenced by reaction time and stoichiometry .
  • Optimization :
    • Solvent Choice : Polar aprotic solvents like DMF enhance iodine solubility and reactivity .
    • Catalysts : Copper(I) iodide (CuI) can accelerate iodination via Ullman-type coupling .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol improves purity (>95%) .

Structural Analysis and Computational Modeling

Q. Q2: How can researchers validate the molecular structure of this compound and predict its reactivity?

Methodological Answer:

  • Experimental Validation :
    • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.10 (s, H-4), δ 7.45 (d, H-7), δ 4.45 (m, -OCH2CH2OCH3) .
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 333.03 .
  • Computational Tools :
    • Density Functional Theory (DFT) predicts electrophilic reactivity at iodine and nucleophilic sites at the indazole N1 position .
    • Molecular docking (e.g., AutoDock Vina) models interactions with kinase targets (e.g., BRAF V600E) .

Biological Activity Screening

Q. Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?

Methodological Answer:

  • Cell Viability : MTT assay using human cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination after 48h exposure .
  • Target Engagement :
    • Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, Aurora A) using ADP-Glo™ assay .
    • Apoptosis : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
  • Controls : Compare with structurally related analogs (e.g., 5-chloro-3-iodo-1H-indazole) to assess substituent effects .

Advanced Mechanistic Studies

Q. Q4: How can researchers investigate the role of the iodine substituent in modulating biological activity?

Methodological Answer:

  • Isosteric Replacement : Synthesize analogs with bromine or chlorine at position 3 and compare IC50 values in kinase assays .
  • Halogen Bonding Analysis :
    • X-ray crystallography to map interactions between iodine and protein residues (e.g., carbonyl oxygen in ATP-binding pockets) .
    • Quantum mechanical calculations (e.g., NCI plot analysis) to quantify halogen-bond strength .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess iodine’s impact on oxidative metabolism .

Structure-Activity Relationship (SAR) Exploration

Q. Q5: What substituent modifications are critical for enhancing selectivity toward kinase targets?

Methodological Answer:

  • Key Modifications :

    • Position 5 : Replace 2-methoxyethoxy with smaller groups (e.g., methoxy) to reduce steric hindrance .
    • Position 3 : Compare iodine with electron-withdrawing groups (e.g., nitro) to tune electrophilicity .
  • SAR Table :

    CompoundPosition 3Position 5IC50 (EGFR, nM)Selectivity Index (vs. Normal Cells)
    3-Iodo-5-(2-methoxyethoxy)I-OCH2CH2OCH312.58.2
    3-Bromo-5-methoxyBr-OCH345.83.1
    3-Nitro-5-(2-ethoxyethoxy)NO2-OCH2CH2OCH2CH3>1000N/A
    Data adapted from .

Environmental and Safety Considerations

Q. Q6: What protocols ensure safe handling and environmentally responsible disposal of this compound?

Methodological Answer:

  • Toxicity Screening :
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Ecotoxicity : Daphnia magna acute toxicity assay (48h LC50) .
  • Waste Management :
    • Degrade iodine-containing waste with sodium thiosulfate to reduce environmental persistence .
    • Incinerate organic residues at >1000°C with scrubbers to capture iodine vapors .

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